Acetyl-binankadsurin A

Description

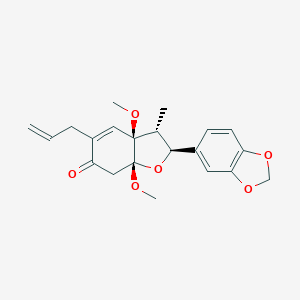

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYZXAHRGGELT-MZNUGIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331992 | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99340-07-5 | |

| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quest for Acetyl-binankadsurin A: A Technical Guide to the Discovery and Isolation of Bioactive Lignans from Kadsura Species

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kadsura Lignans (B1203133)

The genus Kadsura, belonging to the Schisandraceae family, is a well-known source of complex and highly oxygenated dibenzocyclooctadiene lignans. These compounds have garnered significant attention from the scientific community due to their potent and varied pharmacological properties. Research has consistently demonstrated their potential as scaffolds for the development of new therapeutic agents. The isolation and structural elucidation of these molecules are critical first steps in harnessing their medicinal potential.

Experimental Protocols: Isolation and Purification of Dibenzocyclooctadiene Lignans from Kadsura coccinea

The following is a representative experimental protocol for the isolation of dibenzocyclooctadiene lignans from the stems or roots of Kadsura coccinea, based on methodologies repeatedly published in peer-reviewed journals.

Plant Material Collection and Preparation

-

Collection: The roots or stems of Kadsura coccinea are collected from their natural habitat or cultivated sources. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

The powdered plant material (typically 5-10 kg) is extracted exhaustively with 95% ethanol (B145695) (3 x 20 L) at room temperature for a period of 7-14 days with periodic agitation.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

Fractionation

-

The crude ethanolic extract is suspended in water (2 L) and sequentially partitioned with solvents of increasing polarity: petroleum ether (3 x 2 L), ethyl acetate (B1210297) (3 x 2 L), and n-butanol (3 x 2 L).

-

Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. The lignans of interest are typically concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography:

-

The dried ethyl acetate fraction (e.g., 200 g) is applied to a silica gel column (100-200 mesh, 1.5 kg).

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v) to yield several major fractions (Fr. 1-8) based on thin-layer chromatography (TLC) analysis.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions rich in lignans (as identified by TLC and preliminary NMR) are further purified on a Sephadex LH-20 column using methanol (B129727) or a chloroform-methanol (1:1) mixture as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification of individual compounds is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase is a gradient of methanol-water or acetonitrile-water.

-

The flow rate is typically in the range of 5-10 mL/min, and detection is performed using a UV detector at wavelengths such as 210, 254, and 280 nm.

-

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the isolated lignans is often determined by comparing their experimental CD spectra with those of known analogues or with calculated spectra.

Quantitative Data Presentation

The following tables summarize the reported biological activities of various lignans isolated from Kadsura species, providing a comparative view of their potency.

Table 1: Anti-inflammatory Activity of Lignans from Kadsura Species

| Compound | Source | Assay | IC₅₀ (µM) |

| Kadsuindutain A | K. induta | NO production in LPS-activated RAW264.7 cells | 12.5 |

| Kadsuindutain B | K. induta | NO production in LPS-activated RAW264.7 cells | 10.7 |

| Kadsuindutain C | K. induta | NO production in LPS-activated RAW264.7 cells | 34.0 |

| Schizanrin F | K. induta | NO production in LPS-activated RAW264.7 cells | 20.1 |

| Schizanrin O | K. induta | NO production in LPS-activated RAW264.7 cells | 18.5 |

Table 2: Cytotoxic Activity of Lignans from Kadsura coccinea

| Compound | Cell Line | IC₅₀ (µM) |

| Heilaohusu A | RA-FLS | 14.57 |

| Heilaohusu C | HepG-2 | 21.93 |

| Heilaohusu C | HCT-116 | 13.04 |

| Heilaohusu C | BGC-823 | 18.76 |

| Heilaohusu C | HeLa | 15.21 |

| Kadsuralignan H | RA-FLS | 19.09 |

Table 3: Anti-HIV Activity of Lignans from Schisandra (a related genus)

| Compound | Assay | EC₅₀ (µM) | Therapeutic Index (TI) |

| Tiegusanin G | HIV-1 Inhibition | 7.9 | >25 |

| Rubrisandrin C | HIV-1 Induced Syncytium Formation | ~5.1 (2.26 µg/mL) | 15.4 |

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Lignan Isolation

Caption: General workflow for the isolation and purification of lignans.

NF-κB Signaling Pathway Inhibition by Kadsura Lignans

Caption: Inhibition of the NF-κB signaling pathway by bioactive lignans.

Conclusion

The lignans isolated from Kadsura species represent a promising class of natural products with significant therapeutic potential. While the specific compound "Acetyl-binankadsurin A" remains to be fully characterized in publicly accessible literature, the established methodologies for the isolation and characterization of related dibenzocyclooctadiene lignans provide a clear roadmap for future research. The data presented herein underscore the importance of continued investigation into the rich chemical diversity of the Kadsura genus for the discovery of novel drug leads. The provided protocols and diagrams serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

Acetyl-binankadsurin A: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-binankadsurin A, a bioactive lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known biological activities of this compound. The primary documented natural source of this compound is Kadsura longipedunculata, a plant belonging to the Schisandraceae family. This document outlines the experimental protocols for its extraction and purification and presents available data on its biological effects, including its inhibitory activity against HIV-1 protease. The information compiled herein serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal natural source of this compound identified in the scientific literature is the plant Kadsura longipedunculata. This species, a member of the Schisandraceae family, is a rich source of various bioactive compounds, particularly lignans (B1203133). This compound is one of several lignans that have been successfully isolated from this plant.

Quantitative Data

Currently, specific quantitative yield data for the isolation of this compound from Kadsura longipedunculata is not extensively detailed in readily available literature. However, one study reports its isolation alongside other lignans. The lack of standardized reporting on yields highlights an area for future research to optimize extraction and purification processes for this compound.

Table 1: Isolated Lignans from Kadsura longipedunculata

| Compound | Molecular Formula | Plant Part | Reference |

| This compound | C₂₄H₂₈O₈ | Not Specified | [1] |

| Longipedunin A | Not Specified | Not Specified | [1] |

| Longipedunin B | Not Specified | Not Specified | [1] |

| Longipedunin C | Not Specified | Not Specified | [1] |

| Benzoyl-binankadsurin A | Not Specified | Not Specified | [1] |

| Schisanlactone A | Not Specified | Not Specified | [1] |

Experimental Protocols

While a highly detailed, step-by-step protocol for the specific isolation of this compound is not explicitly available in a single source, a general methodology can be inferred from the isolation of related lignans from Kadsura longipedunculata. The following is a composite protocol based on standard phytochemical isolation techniques.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material of Kadsura longipedunculata is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the lignans of interest (often the chloroform or ethyl acetate fraction) is subjected to column chromatography. Silica gel is a commonly used stationary phase.

-

Elution Gradient: A gradient of solvents, for example, a mixture of petroleum ether and acetone (B3395972) or hexane (B92381) and ethyl acetate, is used to elute the compounds from the column.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or repeated column chromatography until the pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.

Biological Activity

The biological activities of this compound are not as extensively studied as some other lignans from the Schisandraceae family. However, existing research indicates potential therapeutic relevance.

Anti-HIV Activity

One study reported the isolation of this compound from Kadsura longipedunculata and noted that other compounds isolated in the same study, specifically longipedunin A and schisanlactone A, exhibited appreciable inhibitory activity against HIV-1 protease with IC₅₀ values of 50 and 20 microM, respectively[1]. While the activity of this compound itself was not specified in this context, its co-occurrence with active compounds suggests that it warrants further investigation for its own potential anti-HIV properties.

Signaling Pathways and Logical Relationships

Due to the limited specific research on the mechanisms of action of this compound, detailed signaling pathway diagrams cannot be constructed at this time. However, a logical workflow for the isolation and characterization of this compound can be visualized.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Acetyl-binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-binankadsurin A, a complex nortriterpenoid isolated from the Schisandraceae family of plants, presents a fascinating case study in the intricate world of natural product biosynthesis. While the complete, specific enzymatic pathway remains to be fully elucidated in the scientific literature, a robust, hypothetical pathway can be constructed based on foundational principles of triterpenoid (B12794562) synthesis and the known biochemistry of related compounds. This technical guide outlines this proposed biosynthetic route, detailing the key enzymatic steps from primary metabolism to the final acetylated product. Furthermore, it provides a comprehensive overview of the experimental protocols and data analysis strategies that researchers can employ to validate this pathway, identify the specific enzymes involved, and quantify their activities. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, synthetic biology, and drug discovery, providing both a theoretical framework and a practical guide to uncovering the biosynthetic secrets of this compound and other structurally similar nortriterpenoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in four distinct stages, beginning with the universal precursors of isoprenoids and culminating in a final acetylation event. The pathway involves the coordinated action of several key enzyme families, most notably oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acetyltransferases.

Stage 1: Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene (B107256)

Like all triterpenoids, the journey to this compound begins with the cyclization of 2,3-oxidosqualene. This precursor is synthesized from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. Acetyl-CoA is a central metabolite in primary metabolism, derived from processes like glycolysis and fatty acid oxidation.[1][2][3][4] The conversion of acetyl-CoA to 2,3-oxidosqualene is a well-established pathway involving multiple enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form the 30-carbon chain of squalene, subsequently epoxidized to 2,3-oxidosqualene.

Stage 2: Cyclization and Skeleton Formation

The linear 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) to form a complex polycyclic scaffold.[5] For nortriterpenoids of the schisanartane-type, such as those found in Schisandra and Kadsura species, this cyclization is a critical, structure-determining step.[6][7][8][9][10][11] It is hypothesized that a specific OSC catalyzes the formation of a pre-schisanartane or schisanartane-type carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to yield the characteristic nortriterpenoid core.

Stage 3: Oxidative Modifications by Cytochrome P450s

Following the formation of the core skeleton, the molecule undergoes extensive oxidative modifications. This "decorating" phase is primarily carried out by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes responsible for the vast structural diversity of plant secondary metabolites.[12][13][14][15][16] These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the nortriterpenoid backbone. This sequence of oxidations is proposed to convert the initial cyclized product into the highly oxygenated intermediate, Binankadsurin A.[17] Transcriptome studies of Kadsura coccinea have identified numerous CYP genes, some of which are highly expressed in roots and are prime candidates for involvement in the biosynthesis of such compounds.[12][16]

Stage 4: Final Acetylation to Yield this compound

The final step in the proposed pathway is the acetylation of the hydroxyl group on Binankadsurin A to form this compound.[18] This reaction is catalyzed by an acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor.[19][20][21] This is a common final step in natural product biosynthesis, often modifying the bioactivity, solubility, or stability of the molecule.

The overall proposed pathway is visualized in the diagram below.

Quantitative Data in Biosynthetic Pathway Elucidation

While specific quantitative data for the this compound pathway is not yet available, the following tables outline the types of data that would be collected during its experimental validation. These tables are based on methodologies used for characterizing similar natural product pathways.

Table 1: Gene Expression Analysis of Biosynthesis Candidates

| Gene ID (Putative) | Enzyme Family | Plant Tissue | Relative Expression Level (e.g., TPM/FPKM) | Fold Change (Treatment vs. Control) |

| KaOSC1 | Oxidosqualene Cyclase | Root | Data to be determined | Data to be determined |

| KaCYP71A1 | Cytochrome P450 | Root | Data to be determined | Data to be determined |

| KaCYP82D2 | Cytochrome P450 | Stem | Data to be determined | Data to be determined |

| KaAT1 | Acetyltransferase | Leaf | Data to be determined | Data to be determined |

| TPM: Transcripts Per Million; FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data would be generated via RNA-Seq analysis of different tissues of a Kadsura species. |

Table 2: In Vitro Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| KaOSC1 | 2,3-Oxidosqualene | Data to be determined | Data to be determined | Data to be determined |

| KaCYP71A1 | Nortriterpenoid Scaffold | Data to be determined | Data to be determined | Data to be determined |

| KaAT1 | Binankadsurin A | Data to be determined | Data to be determined | Data to be determined |

| These parameters would be determined by expressing the candidate enzymes heterologously and performing in vitro assays with purified enzymes and synthesized substrates. |

Experimental Protocols for Pathway Elucidation

The following protocols provide a roadmap for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

Protocol 1: Transcriptome Sequencing and Candidate Gene Identification

This protocol is adapted from studies on Kadsura coccinea.[12][16]

-

Plant Material Collection: Collect fresh roots, stems, and leaves from the Kadsura species known to produce this compound. Immediately freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction and Sequencing:

-

Extract total RNA from each tissue type using a plant RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Construct cDNA libraries for each sample.

-

Perform high-throughput sequencing (e.g., Illumina platform) to generate paired-end reads.

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads to remove adapters and low-quality sequences.

-

Assemble the high-quality reads into transcripts and unigenes.

-

Annotate the unigenes by comparing their sequences against public databases (e.g., Nr, SwissProt, KEGG, KOG).

-

Identify candidate genes for OSCs, CYPs, and acetyltransferases based on functional annotations.

-

Analyze the differential expression of these candidate genes across the different tissues to correlate expression patterns with the likely site of biosynthesis.

-

Protocol 2: Heterologous Expression and In Vitro Functional Characterization

-

Gene Cloning:

-

Synthesize the full-length coding sequences of candidate genes identified in Protocol 1.

-

Clone these sequences into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (which may need to be chemically synthesized or isolated), and necessary cofactors (e.g., NADPH for CYPs, acetyl-CoA for acetyltransferases).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the expected product by comparing its retention time and mass spectrum with an authentic standard.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental validation of the proposed biosynthetic pathway.

References

- 1. Constructing a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Acetate produced in the mitochondrion is the essential precursor for lipid biosynthesis in procyclic trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of cyclic triterpenes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Nortriterpenoids and lignans from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nortriterpene lactones from the fruits of Schisandra arisanensis. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binankadsurin A | C22H26O7 | CID 16757190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C24H28O8 | CID 10478619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Acetyl group - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Acetyl-binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura coccinea. Lignans (B1203133) from the Schisandraceae family, including those from the genus Kadsura, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its isolation and characterization based on established protocols for related compounds, and an in-depth discussion of its putative mechanism of action, particularly focusing on its anti-inflammatory potential.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from publicly available databases and extrapolated from the known characteristics of dibenzocyclooctadiene lignans.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | PubChem[1] |

| Molecular Weight | 444.5 g/mol | PubChem[1] |

| IUPAC Name | [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate (B1210297) | PubChem[1] |

| CAS Number | 77174-33-5 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents; sparingly soluble in water (predicted) | Inferred from related compounds |

| XLogP3 | 4.3 | PubChem[1] |

| Topological Polar Surface Area | 92.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Protocols

Isolation of this compound from Kadsura coccinea

Methodology:

-

Plant Material: The dried and powdered stems and roots of Kadsura coccinea are used as the starting material.

-

Extraction: The plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The lignans, including this compound, are expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and further purified using preparative reversed-phase HPLC (C18 column) with a mobile phase consisting of a methanol-water gradient.

-

-

Structural Elucidation: The purified compound is identified as this compound based on the following spectroscopic analyses:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Spectroscopic Characterization Data (Predicted/Typical)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar dibenzocyclooctadiene lignans.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, methylene (B1212753) protons, and an acetyl group. Specific shifts would be required from the original literature for precise assignment. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals for quaternary aromatic carbons, protonated aromatic carbons, methoxy carbons, aliphatic carbons, and the carbonyl and methyl carbons of the acetyl group. |

| FT-IR (KBr) | ν (cm⁻¹): Absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (acetyl group), and C-O stretching (ethers and ester). |

| ESI-MS | m/z: [M+H]⁺ at 445.1857, [M+Na]⁺ at 467.1676. |

Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of this compound are limited in the publicly accessible literature. However, extensive research on other lignans isolated from Kadsura coccinea and related species in the Schisandraceae family provides a strong basis for predicting its pharmacological profile. The primary activity reported for these compounds is anti-inflammatory.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key mechanism underlying the anti-inflammatory effects of dibenzocyclooctadiene lignans is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway Modulation

The anti-inflammatory effects of dibenzocyclooctadiene lignans are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

As depicted in Figure 2, this compound is hypothesized to exert its anti-inflammatory effects by:

-

Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. This compound likely inhibits the phosphorylation of IκB, thereby preventing NF-κB activation.

-

Inhibition of MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key signaling molecules involved in the inflammatory response. They regulate the activity of various transcription factors that are important for the expression of pro-inflammatory mediators. It is plausible that this compound interferes with the phosphorylation and activation of one or more MAPKs.

By inhibiting these critical signaling pathways, this compound can effectively suppress the production of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6), leading to a potent anti-inflammatory effect.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the area of inflammatory diseases. This technical guide has provided a detailed overview of its physical and chemical properties, methodologies for its study, and a plausible mechanism of action based on current scientific understanding of related compounds. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this intriguing molecule.

References

Acetyl-binankadsurin A: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-binankadsurin A, a lignan (B3055560) of significant interest. This document details its fundamental molecular characteristics, outlines a representative experimental protocol for its isolation and characterization, and explores its potential biological activities through known signaling pathways.

Core Molecular Data

This compound is a naturally occurring dibenzocyclooctadiene lignan. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | PubChem[1] |

| Molecular Weight | 444.5 g/mol | PubChem[1] |

| IUPAC Name | [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate (B1210297) | PubChem[1] |

Experimental Protocols: Isolation and Characterization

1. Plant Material Collection and Preparation:

-

The stems, roots, or fruits of a Kadsura species known to contain this compound are collected.

-

The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity. A common starting solvent is methanol (B129727) or ethanol.

-

The extraction is often performed at room temperature over several days with periodic agitation or through continuous extraction methods like Soxhlet extraction.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

3. Fractionation and Chromatography:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The fractions are then subjected to various chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: This is a primary method for separating major compound classes. A gradient of solvents (e.g., a hexane-ethyl acetate gradient) is typically used for elution.

-

Sephadex LH-20 Column Chromatography: This technique is employed for further purification, particularly for separating lignans (B1203133) from other phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to isolate pure compounds. A reversed-phase C18 column is commonly used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

4. Structure Elucidation and Characterization:

-

The purity of the isolated compound is assessed using analytical HPLC.

-

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Below is a graphical representation of a typical experimental workflow for the isolation and characterization of lignans like this compound.

Biological Activity and Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[3][7][8][9] A notable mechanism of action for this class of lignans is the modulation of inflammatory signaling pathways.

One well-documented pathway involves the suppression of pro-inflammatory responses in microglial cells. Dibenzocyclooctadiene lignans have been shown to inhibit the activation of key inflammatory signaling cascades such as Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). Concurrently, they can activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant enzymes.

The diagram below illustrates the modulatory effects of dibenzocyclooctadiene lignans on these signaling pathways.

References

- 1. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-binankadsurin A: An Uncharted Territory in Therapeutic Research

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge surrounding Acetyl-binankadsurin A. To date, no specific studies on its therapeutic relevance, mechanism of action, or biological activity have been published. This whitepaper, therefore, addresses the current void of information and provides a broader context by examining the therapeutic landscape of its parent compounds and related lignans (B1203133), offering a speculative glimpse into the potential, yet unproven, significance of this compound.

While information directly pertaining to this compound is unavailable, the foundational compounds, binankadsurins and the broader class of dibenzocyclooctadiene lignans from which it is likely derived, have been the subject of preliminary scientific investigation. These related molecules, primarily isolated from plants of the Schisandraceae and Piperaceae families, have demonstrated a range of biological activities, suggesting that this compound may hold untapped therapeutic promise.

The Therapeutic Potential of Related Lignans: A Foundation for Future Research

Lignans are a major class of phytoestrogens that have garnered scientific interest for their diverse pharmacological effects. Dibenzocyclooctadiene lignans, in particular, are recognized for their significant biological properties. Research into compounds structurally related to this compound, such as kadsurin (B1673268) and other lignans from the Kadsura and Schisandra genera, has highlighted their potential in several therapeutic areas.

Anti-Inflammatory Activity: A notable characteristic of many lignans isolated from Piper kadsura is their anti-inflammatory potential.[1] These compounds have been traditionally used in Chinese medicine to treat conditions like asthma and rheumatic arthritis.[1] Kadsurenone, a neolignan from P. kadsura, has been identified as a potent inhibitor of the Platelet-Activating Factor (PAF), a key mediator in inflammatory and allergic reactions.[1] The anti-inflammatory effects of these related compounds suggest that this compound could also possess similar properties, warranting future investigation.

Anticancer Properties: Dibenzocyclooctadiene lignans derived from the Schisandra genus have shown considerable promise as anticancer agents.[2] Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[2] Furthermore, some of these lignans have demonstrated the ability to target cancer stem cells and overcome multi-drug resistance, highlighting their potential as adjuncts to conventional chemotherapy.[2]

Neuroprotective Effects: Several lignans from Schisandra chinensis can cross the blood-brain barrier, indicating their potential for treating neurodegenerative diseases.[3] These compounds have been documented to possess neuroprotective effects, which are of significant interest in the context of an aging global population.[3]

Hepatoprotective and Antioxidant Activities: Lignans from Schisandra chinensis and Kadsura heteroclita have also been recognized for their hepatoprotective and antioxidant activities.[4][5][6] For instance, an extract from the stems of Kadsura heteroclita and its primary constituent, kadsurin, demonstrated a significant anti-lipid peroxidative effect in mice.[6] This was associated with the restoration of superoxide (B77818) dismutase (SOD) activity, an important endogenous antioxidant enzyme.[6]

Angeloylbinankadsurin A: A Close Relative

While data on this compound is absent, a related compound, angeloylbinankadsurin A, has been isolated from Kadsura coccinea.[7] The isolation of this compound underscores the presence of binankadsurin derivatives in nature. It is plausible that this compound is a synthetic or naturally occurring, yet undiscovered, derivative of binankadsurin A. The biological activities of angeloylbinankadsurin A have not been extensively studied, but its existence provides a chemical precedent for variations of the binankadsurin scaffold.

Future Directions and Conclusion

The absence of any scientific data on this compound presents a clear opportunity for future research. Based on the established biological activities of its parent compounds and related lignans, several avenues of investigation are warranted:

-

Isolation and Synthesis: The first step would be to either isolate this compound from a natural source or develop a synthetic route to obtain the compound for study.

-

In Vitro Screening: Initial biological evaluation should include screening for anti-inflammatory, anticancer, neuroprotective, and antioxidant activities using established cell-based assays.

-

Mechanism of Action Studies: Should promising activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms, including the identification of protein targets and modulation of signaling pathways.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of Binankadsurin A and Its Derivatives: From Isolation to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A is a naturally occurring lignan (B3055560) isolated from Kadsura longipedunculata, a plant with a history of use in traditional medicine. Lignans (B1203133) from the Kadsura genus have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a detailed review of the available scientific literature on binankadsurin A and its known derivatives, focusing on their isolation, structural elucidation, biological activities, and underlying mechanisms of action. The information is presented to support further research and development of these compounds as potential therapeutic agents.

Isolation and Structural Elucidation

Binankadsurin A and its derivatives, including benzoyl-binankadsurin A and acetyl-binankadsurin A, have been isolated from the stems of Kadsura longipedunculata. The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds.

General Isolation Protocol:

A general procedure for the isolation of these lignans is as follows:

-

Extraction: The air-dried and powdered plant material (stems of K. longipedunculata) is extracted exhaustively with a solvent such as methanol (B129727) at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their solubility.

-

Chromatography: The fractions rich in lignans, typically the chloroform and ethyl acetate fractions, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

-

Purification: Final purification of the isolated compounds is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

The structures of binankadsurin A and its derivatives are elucidated using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight and elemental composition data.

-

X-ray Crystallography: Single-crystal X-ray analysis offers definitive confirmation of the three-dimensional structure and absolute stereochemistry of the compounds.[1]

Biological Activity

While specific biological activity data for the parent compound, binankadsurin A, is limited in the currently available literature, its derivatives have shown promising activity, particularly as inhibitors of HIV-1 protease.

Anti-HIV-1 Activity

Benzoyl-binankadsurin A and this compound have been identified as having inhibitory effects on HIV-1 protease.[1] This enzyme is crucial for the life cycle of the HIV virus, as it cleaves viral polyproteins into mature, functional proteins required for viral replication and assembly. Inhibition of HIV-1 protease is a key mechanism of action for several successful antiretroviral drugs.[2][3]

The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While the specific IC50 values for benzoyl-binankadsurin A and this compound are not detailed in the abstracts of the primary literature, related lignans isolated from the same plant, longipedunin A and schisanlactone A, exhibited IC50 values of 50 µM and 20 µM, respectively, against HIV-1 protease.[1][4]

Table 1: HIV-1 Protease Inhibitory Activity of Lignans from Kadsura longipedunculata

| Compound | IC50 (µM) |

| Longipedunin A | 50[1][4] |

| Schisanlactone A | 20[1][4] |

Note: Specific IC50 values for benzoyl-binankadsurin A and this compound require access to the full-text scientific publications.

Experimental Protocols

HIV-1 Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against HIV-1 protease is through an in vitro enzymatic assay, often monitored by HPLC.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a specific buffer, purified recombinant HIV-1 protease, and a synthetic peptide substrate that mimics the natural cleavage site of the viral polyprotein.

-

Inhibitor Addition: The test compounds (e.g., binankadsurin A derivatives) are dissolved in a suitable solvent (like DMSO) and added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (typically 37°C) for a specific period.

-

Reaction Termination: The enzymatic reaction is stopped, often by adding an acid or an organic solvent.

-

Analysis by HPLC: The reaction mixture is then analyzed by reverse-phase HPLC. The amount of cleaved substrate (product) is quantified by measuring the area of the corresponding peak in the chromatogram.

-

IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-HIV activity of binankadsurin A derivatives is the inhibition of the HIV-1 protease enzyme. By binding to the active site of the protease, these lignans prevent the cleavage of the Gag-Pol polyprotein, which is an essential step in the maturation of new, infectious virions.

Caption: Inhibition of HIV-1 Protease by Binankadsurin A Derivatives.

The diagram above illustrates the central role of HIV-1 protease in the viral life cycle and how binankadsurin A derivatives intervene. By inhibiting the protease, the production of mature viral proteins is blocked, thereby halting the assembly of new infectious virions.

Experimental Workflow

The process from plant material to the identification of bioactive compounds follows a structured workflow.

Caption: General workflow for isolation and identification of bioactive compounds.

This workflow highlights the key stages involved in natural product drug discovery, from the initial extraction from the plant source to the final identification of compounds with specific biological activities.

Conclusion and Future Directions

Binankadsurin A and its derivatives represent a promising class of lignans with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. While the available data on the parent compound is still limited, its acylated derivatives have demonstrated noteworthy inhibitory activity against HIV-1 protease.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling of Binankadsurin A: It is crucial to conduct extensive biological screening of the parent compound, binankadsurin A, to fully understand its therapeutic potential beyond anti-HIV activity.

-

Synthesis of Novel Derivatives: The synthesis of a broader range of derivatives of binankadsurin A could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Detailed Mechanistic Studies: Further investigation into the precise molecular interactions between these lignans and HIV-1 protease will be valuable for structure-based drug design and optimization.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of lignans from the Kadsura genus, it would be beneficial to explore the potential of binankadsurin A and its derivatives in other therapeutic areas, such as oncology and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acetyl-binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, plausible synthetic protocol for the asymmetric total synthesis of Acetyl-binankadsurin A, a dibenzocyclooctadiene lignan (B3055560) of significant interest due to its potential biological activities. As a specific total synthesis for this compound has not been prominently reported in publicly available literature, this protocol is a composite methodology based on established and successful strategies for the synthesis of structurally related lignans, such as Gomisin O. The protocol culminates in a final acetylation step to yield the target molecule. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Dibenzocyclooctadiene lignans, isolated from plants of the Schisandraceae family, are a class of natural products renowned for their diverse and potent biological activities, including neuroprotective, hepatoprotective, and antiviral effects. This compound, a member of this family, possesses a complex and stereochemically rich structure that makes it a challenging and attractive target for total synthesis. The development of a robust synthetic route is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is based on a convergent approach, featuring key transformations such as asymmetric crotylation to establish key stereocenters, a Suzuki-Miyaura coupling to form a crucial C-C bond, and an atropdiastereoselective biaryl cuprate (B13416276) coupling to construct the sterically hindered biaryl axis with high stereocontrol.

Overall Synthetic Scheme

A plausible synthetic route, based on analogous syntheses of related dibenzocyclooctadiene lignans, is proposed. The synthesis begins with commercially available starting materials and proceeds through several key intermediates to afford Binankadsurin A, which is then acetylated in the final step.

Data Presentation: Summary of Reactions and Reagents

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Asymmetric Crotylation | 3,4,5-Trimethoxybenzaldehyde (B134019) | (Z)-Crotylboronate, Chiral Ligand (e.g., a tartrate-derived ligand) | Toluene (B28343) | -78 to -20 | 12 | Chiral homoallylic alcohol | ~90 |

| 2 | Protection of Alcohol | Chiral homoallylic alcohol | TBSCl, Imidazole (B134444) | DMF | 0 to rt | 4 | TBS-protected alcohol | ~98 |

| 3 | Hydroboration-Oxidation | TBS-protected alcohol | 9-BBN, then NaOH, H₂O₂ | THF | 0 to rt | 6 | Primary alcohol | ~92 |

| 4 | Oxidation to Aldehyde | Primary alcohol | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | rt | 2 | Aldehyde | ~95 |

| 5 | Suzuki-Miyaura Coupling | Aldehyde | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Biaryl aldehyde | ~85 |

| 6 | Deprotection | Biaryl aldehyde | TBAF | THF | 0 to rt | 2 | Biaryl alcohol | ~97 |

| 7 | Oxidative Biaryl Coupling | Biaryl alcohol | Cu(OTf)₂, (-)-Sparteine (B7772259) | CH₂Cl₂ | -78 | 4 | Binankadsurin A | ~70 |

| 8 | Acetylation | Binankadsurin A | Acetic anhydride (B1165640), Pyridine (B92270) | CH₂Cl₂ | 0 to rt | 3 | This compound | ~95 |

Experimental Protocols

Step 1: Asymmetric Crotylation

To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in toluene at -78 °C is added a solution of (Z)-crotylboronate (1.2 equiv) and a chiral tartrate-derived ligand (1.3 equiv). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 11 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral homoallylic alcohol.

Step 2: Protection of Alcohol

To a solution of the chiral homoallylic alcohol (1.0 equiv) in DMF at 0 °C is added imidazole (1.5 equiv) followed by TBSCl (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3.5 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the TBS-protected alcohol.

Step 3: Hydroboration-Oxidation

To a solution of the TBS-protected alcohol (1.0 equiv) in THF at 0 °C is added 9-BBN (1.5 equiv). The mixture is stirred at room temperature for 5 hours. The reaction is then cooled to 0 °C, and NaOH (3 M aqueous solution) and H₂O₂ (30% aqueous solution) are added sequentially. The mixture is stirred at room temperature for 1 hour, then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the primary alcohol.

Step 4: Oxidation to Aldehyde

To a solution of the primary alcohol (1.0 equiv) in CH₂Cl₂ at room temperature is added Dess-Martin Periodinane (1.2 equiv). The reaction mixture is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 5: Suzuki-Miyaura Coupling

A mixture of the crude aldehyde (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 3:1:1 mixture of toluene/ethanol/water is degassed and heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the biaryl aldehyde.

Step 6: Deprotection

To a solution of the biaryl aldehyde (1.0 equiv) in THF at 0 °C is added TBAF (1.0 M in THF, 1.2 equiv). The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the biaryl alcohol.

Step 7: Oxidative Biaryl Coupling

To a solution of the biaryl alcohol (1.0 equiv) and (-)-sparteine (2.2 equiv) in CH₂Cl₂ at -78 °C is added a solution of Cu(OTf)₂ (2.0 equiv) in CH₂Cl₂. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with methanol (B129727) and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by preparative TLC to afford Binankadsurin A.

Step 8: Acetylation

To a solution of Binankadsurin A (1.0 equiv) in CH₂Cl₂ at 0 °C is added pyridine (3.0 equiv) followed by acetic anhydride (2.0 equiv). The reaction mixture is stirred at room temperature for 3 hours. The reaction is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Conclusion

The provided application notes detail a feasible and robust synthetic strategy for the total synthesis of this compound. By leveraging established asymmetric methodologies and key coupling reactions, this protocol offers a clear pathway for accessing this complex natural product. The successful execution of this synthesis will enable further biological evaluation and the development of novel therapeutic agents based on the dibenzocyclooctadiene lignan scaffold. Researchers are encouraged to optimize the outlined conditions for their specific laboratory settings.

Application Notes and Protocols for the Extraction of Acetyl-binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acetyl-binankadsurin A is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, which have been used in traditional medicine for various purposes. Lignans (B1203133) from Kadsura species are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective effects. The effective extraction and purification of this compound are crucial for further pharmacological studies, drug discovery, and development.

These application notes provide a comprehensive overview of the experimental procedures for the extraction, fractionation, and purification of this compound from Kadsura plant material. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Extraction

| Parameter | Value | Unit | Notes |

| Plant Material | |||

| Species | Kadsura ananosma (or other) | Specify the plant species used. | |

| Plant Part | Stems | Specify the part of the plant used (e.g., stems, roots). | |

| Initial Dry Weight | g | The weight of the powdered plant material before extraction. | |

| Extraction | |||

| Solvent | 95% Ethanol (B145695) | Specify the solvent and concentration. | |

| Volume of Solvent | L | Total volume of solvent used for extraction. | |

| Extraction Method | Maceration/Soxhlet | Specify the extraction technique. | |

| Extraction Time | hours/days | Duration of the extraction process. | |

| Crude Extract | |||

| Weight of Crude Extract | g | The weight of the extract after solvent evaporation. | |

| Yield of Crude Extract | % | (Weight of Crude Extract / Initial Dry Weight) x 100. | |

| Fractionation | |||

| Weight of n-Hexane Fraction | g | ||

| Weight of Ethyl Acetate (B1210297) Fraction | g | ||

| Weight of n-Butanol Fraction | g | ||

| Weight of Aqueous Fraction | g | ||

| Purified Compound | |||

| Weight of Purified this compound | mg | ||

| Final Yield | % | (Weight of Purified Compound / Initial Dry Weight) x 100. | |

| Purity | % | Determined by HPLC or other analytical methods. |

Experimental Protocols

The following protocols are a synthesized guide based on common phytochemical extraction and purification techniques for lignans from the Kadsura genus.[1][2][3][4]

Plant Material Preparation

-

Collection and Identification: Collect the stems of Kadsura ananosma or a related species. Ensure proper botanical identification.

-

Cleaning and Drying: Wash the plant material thoroughly with water to remove any dirt and foreign matter.[5][6] Air-dry the material in a well-ventilated area or use an oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.[3][6]

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for more efficient extraction.[6]

Extraction of Crude Bioactive Compounds

Ethanol is a commonly used solvent for extracting lignans.[7][8][9]

-

Maceration:

-

Place the powdered plant material (e.g., 1 kg) in a large container.

-

Add 95% ethanol in a 1:10 ratio (w/v) (e.g., 10 L).

-

Seal the container and let it stand at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture through cheesecloth or filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure the complete extraction of compounds.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Dry the crude extract completely in a vacuum oven to remove any residual solvent.

-

Weigh the final crude extract and calculate the yield.

-

Fractionation of the Crude Extract

Fractionation separates the compounds in the crude extract based on their polarity.[10][11]

-

Suspension: Suspend the dried crude extract in distilled water (e.g., 500 mL).

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of n-hexane (a non-polar solvent) and shake vigorously. Allow the layers to separate and collect the n-hexane layer. Repeat this step three times. Combine the n-hexane fractions.

-

To the remaining aqueous layer, add an equal volume of ethyl acetate (a medium-polarity solvent) and repeat the extraction process three times. Combine the ethyl acetate fractions.

-

Finally, to the remaining aqueous layer, add an equal volume of n-butanol (a polar solvent) and repeat the extraction three times. Combine the n-butanol fractions.

-

-

Drying of Fractions:

-

Evaporate the solvent from each fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous layer) using a rotary evaporator.

-

Dry the resulting fractions completely and weigh them. The ethyl acetate fraction is often enriched with lignans.

-

Purification of this compound

Column chromatography is a standard technique for the purification of lignans from plant extracts.[4][12]

-

Column Preparation:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of solvents with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc.).

-

Collect the eluate in fractions of equal volume (e.g., 20 mL).

-

-

Monitoring:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Visualize the spots under UV light or by using a staining reagent.

-

Combine the fractions that show a similar TLC profile and contain the target compound.

-

-

Final Purification (Preparative HPLC):

-

Further purify the combined fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[13][14]

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol (B129727) and water).[13]

-

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) to elucidate the chemical structure.

Visualization of Experimental Workflow and Purification Logic

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification process.

Caption: Experimental workflow for this compound extraction.

Caption: Logical steps in the purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. arcjournals.org [arcjournals.org]

- 6. ijariie.com [ijariie.com]

- 7. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Acetyl-binankadsurin A Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-binankadsurin A is a lignan (B3055560) natural product isolated from plants of the Kadsura genus, notably Kadsura longipedunculata and Kadsura coccinea.[1][2] Plants from this genus have a history of use in traditional medicine for treating various inflammatory conditions and other ailments.[2][3] Scientific investigations into the constituents of Kadsura species have revealed a range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, primarily attributed to the rich content of lignans (B1203133) and triterpenoids.[2][3][4]

While research on this compound is emerging, preliminary studies have explored its potential as an inhibitor of HIV-1 protease.[1][5][6] Given the established bioactivities of related compounds from the same genus, it is hypothesized that this compound may also possess anti-inflammatory and cytotoxic properties. These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound. Further research is required to populate data for other potential biological activities.

| Assay | Target/Cell Line | Endpoint | Result (IC50/EC50) | Reference |

| HIV-1 Protease Inhibition | HIV-1 Protease | Enzyme Inhibition | >100 µg/mL | [5][6] |

I. Anti-HIV Activity Assessment

HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 protease, a critical enzyme for viral replication.

Experimental Protocol

a. Materials and Reagents:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Lopinavir)

-

96-well black microplates

-

Fluorometric microplate reader

b. Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control.

-

In a 96-well plate, add the diluted this compound or control inhibitor.

-

Add the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

c. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

d. Workflow Diagram:

II. Anti-Inflammatory Activity Assessment

Based on the traditional use of Kadsura species for inflammatory ailments, the following assays are recommended to evaluate the anti-inflammatory potential of this compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol

a. Cell Culture:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

b. Materials and Reagents:

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

This compound (dissolved in DMSO)

-

Positive Control (e.g., L-NG-Nitroarginine Methyl Ester, L-NAME)

-

96-well cell culture plates

c. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-